Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-
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Overview
Description
5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-ethoxy-2-phenylethylamine and 3-methyl-2-nitropropene in the presence of a base can lead to the formation of the desired isoxazole ring.
Industrial Production Methods
Industrial production of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxy-2-phenylethyl)piperazine
- 1-(2-Ethoxy-2-phenylethyl)pyrrolidine
- (2-Ethoxy-2-phenylethyl)sulfanylbenzene
Uniqueness
Compared to similar compounds, 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole stands out due to its unique isoxazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61449-16-9 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-(2-ethoxy-2-phenylethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H17NO2/c1-3-16-14(12-7-5-4-6-8-12)10-13-9-11(2)15-17-13/h4-9,14H,3,10H2,1-2H3 |
InChI Key |
GPJBFDBHVLBHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC(=NO1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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